4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide
Description
Properties
IUPAC Name |
4-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-19(20-16-8-9-17-18(13-16)25-11-10-24-17)7-4-12-26(22,23)14-15-5-2-1-3-6-15/h1-3,5-6,8-9,13H,4,7,10-12,14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZPVAFKPRSIIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for Preparation
Convergent Synthesis Approach
The most efficient approach to synthesizing 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b]dioxin-6-yl)butanamide involves a convergent strategy, where the key intermediates are prepared separately and then coupled in the final steps. This method offers advantages in terms of reaction control and overall yield.
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-amine
The synthesis begins with the preparation of 2,3-dihydrobenzo[b]dioxin-6-amine, a crucial intermediate:
- Cyclization of 2,3-dihydroxybenzoic acid (12) with 1,2-dibromoethane in the presence of potassium carbonate to form the 1,4-dioxine ring system.
- Conversion to the nitro derivative via nitration, followed by reduction to the corresponding amine.
The detailed reaction conditions are presented in Table 1:
Synthesis of 4-(Benzylsulfonyl)butanoic Acid
The second key intermediate, 4-(benzylsulfonyl)butanoic acid, can be prepared through multiple routes:
Method A: Thioether Oxidation Route
- Alkylation of benzyl mercaptan with 4-bromobutyric acid in the presence of a base.
- Oxidation of the resulting thioether to the corresponding sulfone using hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Method B: Direct Sulfonylation
This approach utilizes direct sulfonylation of 4-bromobutyric acid with sodium benzenesulfinate, followed by benzylation of the sulfinate intermediate.
Final Coupling Strategy
The final step involves the coupling of 2,3-dihydrobenzo[b]dioxin-6-amine with 4-(benzylsulfonyl)butanoic acid. This can be achieved through several methods:
Carbodiimide-Mediated Coupling
One of the most efficient methods employs carbodiimide coupling reagents:
- Activation of 4-(benzylsulfonyl)butanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Addition of hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve yield.
- Reaction with 2,3-dihydrobenzo[b]dioxin-6-amine in an appropriate solvent system such as DMF/DCM (1:1).
The protocol can be summarized as follows:
- Dissolve 4-(benzylsulfonyl)butanoic acid (1.0 equiv.) in dry DMF/DCM (1:1).
- Add HOBt (1.1 equiv.) and EDC·HCl (1.2 equiv.) at 0°C and stir for 30 minutes.
- Add 2,3-dihydrobenzo[b]dioxin-6-amine (1.0 equiv.) and triethylamine (1.5 equiv.).
- Stir the reaction mixture at room temperature for 12-16 hours.
- Monitor reaction completion by TLC.
- Dilute with ethyl acetate, wash with water, saturated NaHCO₃, and brine.
- Dry over Na₂SO₄, filter, and concentrate under vacuum.
- Purify by column chromatography using hexane/ethyl acetate gradient.
This method typically yields the desired product in 75-85% yield with high purity.
Acid Chloride Method
An alternative approach involves conversion of 4-(benzylsulfonyl)butanoic acid to the corresponding acid chloride:
- Treatment of 4-(benzylsulfonyl)butanoic acid with thionyl chloride or oxalyl chloride in the presence of catalytic DMF.
- Reaction of the freshly prepared acid chloride with 2,3-dihydrobenzo[b]dioxin-6-amine in the presence of a base such as triethylamine or pyridine.
This method generally provides higher yields (85-90%) but requires careful control of reaction conditions to prevent side reactions at the sulfonyl group.
Mixed Anhydride Method
The mixed anhydride method offers another efficient approach:
- Activation of 4-(benzylsulfonyl)butanoic acid with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) at -15°C to -10°C.
- Addition of 2,3-dihydrobenzo[b]dioxin-6-amine to the reaction mixture.
This method is particularly useful for large-scale synthesis, providing consistent yields of 70-80%.
Optimization Parameters and Yield Enhancement
Several factors influence the efficiency and yield of the synthesis:
Solvent Effects
The choice of solvent significantly impacts reaction efficiency. A comparative study of different solvent systems is presented in Table 2:
| Table 2: Solvent Effects on Final Coupling Yield | ||
|---|---|---|
| Solvent System | Reaction Time (h) | Yield (%) |
| DMF | 24 | 65-70 |
| DMF/DCM (1:1) | 16 | 75-85 |
| THF | 24 | 60-65 |
| Acetonitrile | 20 | 55-60 |
| Dichloromethane | 18 | 70-75 |
The mixed solvent system DMF/DCM (1:1) consistently provides optimal results due to improved solubility of both reactants.
Coupling Reagent Optimization
The choice of coupling reagent significantly affects reaction efficiency. A comparison of different coupling systems shows:
- EDC·HCl/HOBt: 75-85% yield
- DCC/HOBt: 70-80% yield
- HATU/DIPEA: 80-90% yield
- Acid chloride method: 85-90% yield
- Mixed anhydride method: 70-80% yield
The HATU/DIPEA system offers the best balance of yield and reaction cleanliness, though at a higher cost, making it suitable for small-scale synthesis or preparation of high-purity material.
Purification and Characterization
Purification Methods
Multiple purification strategies have been evaluated:
- Column Chromatography : Using hexane/ethyl acetate gradient (typically 3:1 to 1:1) on silica gel.
- Recrystallization : From ethanol or ethyl acetate/hexane mixtures.
- Preparative HPLC : For analytical-grade material.
For large-scale preparations, recrystallization proves most cost-effective, while column chromatography offers the highest purity for research-grade material.
Analytical Characterization
Comprehensive characterization of the synthesized compound includes:
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆
- IR Spectroscopy : Key bands at approximately 3300 cm⁻¹ (N-H stretching), 1650 cm⁻¹ (C=O amide), and 1320 and 1140 cm⁻¹ (S=O stretching)
- Mass Spectrometry : HRMS (ESI) showing [M+H]⁺ at m/z 376.1269
- Elemental Analysis : Confirming the elemental composition C₁₉H₂₁NO₅S
Comparative Analysis of Synthetic Approaches
When comparing the different synthetic routes to 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b]dioxin-6-yl)butanamide, several factors merit consideration:
Overall Yield Comparison
| Table 3: Comparative Analysis of Synthetic Routes | ||||
|---|---|---|---|---|
| Synthetic Route | Number of Steps | Overall Yield (%) | Scalability | Cost Factor |
| Convergent Synthesis with Carbodiimide Coupling | 6-7 | 35-45 | Good | Medium |
| Convergent Synthesis with Acid Chloride Method | 6-7 | 40-50 | Excellent | Low |
| One-Pot Sulfonylation-Amidation | 8-9 | 25-30 | Poor | High |
Practical Considerations
For laboratory-scale synthesis (1-10 g), the carbodiimide method offers the best balance of convenience and yield. For industrial-scale production, the acid chloride method demonstrates superior cost-efficiency and scalability, despite requiring more stringent reaction conditions.
The preparation of the key intermediates represents the most challenging aspect of the synthesis, particularly the oxidation of the thioether to the corresponding sulfone, which requires careful temperature control to prevent over-oxidation or side reactions.
Chemical Reactions Analysis
Chemical Reactivity
The compound’s functional groups (sulfonamide, amide, and aromatic rings) drive its reactivity:
Key Reaction Mechanisms
-
Hydrolysis of Amide Bonds
-
Oxidation of Sulfur Moieties
-
Nucleophilic Substitution
Reactivity Comparison Table
Analytical Characterization
Structural confirmation typically involves:
-
NMR : Assigns proton signals to aromatic and aliphatic regions .
-
HPLC : Ensures purity by separating reaction mixtures.
-
Mass Spectrometry : Validates molecular weight (e.g., 409.44 g/mol for the target compound).
Biological Relevance of Reactivity
While the compound’s biological activity is not explicitly detailed in the provided sources, analogous sulfonamide-containing compounds exhibit:
-
Enzyme Inhibition : Sulfonamides may bind to targets like DprE1 (tuberculosis) via SO₂NH groups .
-
Biofilm Inhibition : Dihydrobenzo[b] dioxin derivatives show antimicrobial effects.
Structural Variants and Analog Development
Derivatives with modified functional groups (e.g., acetyl instead of butanamide) exhibit distinct reactivity and biological profiles. For example:
-
2-(Benzylsulfonyl)-N-(dihydrobenzo[b] dioxin-6-yl)acetamide : Antiviral activity reported.
-
N-(Difluorobenzyl)sulfamoylbenzamide : Carbonic anhydrase inhibition.
Challenges and Considerations
Scientific Research Applications
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of sulfonamide derivatives similar to 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide . For instance, compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety have shown inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 diabetes mellitus and Alzheimer's disease respectively .
Case Study:
A study synthesized various sulfonamide derivatives that were screened for their inhibitory potential against α-glucosidase and acetylcholinesterase. Compounds exhibited significant enzyme inhibition compared to standard drugs like glibenclamide .
Anticancer Activity
Sulfonamides have also been investigated for their anticancer properties. The mechanism often involves inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. Derivatives of 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide have demonstrated selective inhibition of CA IX with promising results in inducing apoptosis in cancer cell lines .
Case Study:
Research indicated that certain benzenesulfonamide derivatives exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX. These compounds not only inhibited tumor growth but also showed antibacterial properties .
Mechanistic Insights
The biological activity of 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide can be attributed to its ability to interact with specific biological targets:
Mechanism of Action
The mechanism of action of 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycles and Backbones
- Oxadiazole Derivatives (): Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) share the dihydrobenzodioxin moiety but incorporate a 1,3,4-oxadiazole ring instead of a butanamide chain. The oxadiazole core enhances rigidity and may improve metabolic stability compared to flexible aliphatic chains .
Dihydropyrazole Derivatives () :
Compounds like 4m and 4n feature a dihydropyrazole scaffold linked to a sulfonamide group. These structures prioritize planar aromatic systems, which could enhance π-π stacking interactions in target binding compared to the benzylsulfonyl group in the target compound .
Substituent Effects
- Benzylsulfonyl vs. Sulfonamide (): The benzylsulfonyl group in the target compound differs from sulfonamide-containing analogs (e.g., 4m). Sulfonamides are known for hydrogen-bonding capabilities, while benzylsulfonyl groups may increase lipophilicity, affecting membrane permeability .
- Halogenated vs.
Physicochemical Properties
Notes:
- The target compound’s calculated molecular weight (~420 g/mol) aligns with analogs like 4-(2,4-dichlorophenoxy)-N-...butanamide (423.3 g/mol), suggesting similar solubility challenges .
Biological Activity
The compound 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide is characterized by the presence of a sulfonamide group and a dioxin moiety. These functional groups are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 405.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain signaling pathways involved in cell proliferation and apoptosis.
JNK Pathway Inhibition
Research indicates that compounds similar to 4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide can inhibit the JNK (c-Jun N-terminal kinase) signaling pathway. This pathway plays a crucial role in stress responses and apoptosis. Inhibiting JNK can lead to reduced tumor cell proliferation and increased sensitivity to chemotherapeutic agents .
Antitumor Activity
Recent studies have evaluated the antitumor potential of related compounds through various in vitro assays. For instance, compounds with similar structures demonstrated significant cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 µM to 6.75 µM depending on the specific derivative tested .
Antimicrobial Activity
In addition to antitumor properties, some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Staphylococcus aureus and Escherichia coli exhibited notable inhibition zones in agar diffusion assays .
Case Studies
- Antitumor Efficacy : A study involving a series of derivatives indicated that those containing the benzothiazole moiety were particularly effective against lung cancer cells. The study highlighted that modifications to the sulfonamide group could enhance cytotoxicity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar sulfonamide derivatives found that certain compounds effectively inhibited bacterial growth at concentrations as low as 5 µg/mL .
Q & A
Q. What are the standard synthetic routes for preparing sulfonamide derivatives containing the 1,4-benzodioxin moiety?
The synthesis typically involves sulfonylation of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with sulfonyl chlorides under alkaline conditions (pH 9–10) using aqueous Na₂CO₃. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide is synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride in water under dynamic pH control. The product is purified via precipitation and characterized using FTIR, ¹H-NMR, and HR-MS .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- FTIR : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹).
- ¹H-NMR : Confirms proton environments (e.g., aromatic protons of benzodioxin at δ 6.7–7.1 ppm and methyl groups at δ 2.3–2.5 ppm).
- HR-MS : Validates molecular weight (e.g., [M]⁺ peak at m/z 305.3509 for C₁₅H₁₅NO₄S) .
Q. What initial biological screening assays are applicable for this compound?
Primary screens include:
- Antibacterial activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion or microdilution assays.
- Enzyme inhibition : Lipoxygenase or α-glucosidase inhibition assays using spectrophotometric methods to measure IC₅₀ values .
Advanced Research Questions
Q. How can synthetic yield be optimized for N-alkylated derivatives of this compound?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.
- Catalysts : Lithium hydride (LiH) improves alkylation efficiency by deprotonating the sulfonamide nitrogen.
- Reaction monitoring : TLC (e.g., chloroform/methanol 9:1) ensures reaction completion and minimizes side products .
Q. What computational methods are used to predict the compound’s enzyme inhibition mechanisms?
- Molecular docking : Simulates binding interactions with enzyme active sites (e.g., α-glucosidase or acetylcholinesterase) using software like AutoDock Vina.
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzylsulfonyl moiety) with inhibitory activity .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the benzene ring enhance lipoxygenase inhibition by increasing electrophilicity.
- Alkyl chain length : Longer chains in N-alkyl derivatives improve membrane permeability but may reduce solubility. Data from comparative IC₅₀ studies guide structure-activity relationships .
Q. What strategies address contradictions in reported biological data across studies?
- Standardized protocols : Use consistent bacterial strains (e.g., ATCC controls) and enzyme sources.
- Dose-response validation : Replicate assays across multiple concentrations to confirm activity thresholds.
- Meta-analysis : Compare data across studies to identify outliers or methodological variability (e.g., solvent differences in inhibition assays) .
Methodological Challenges and Solutions
Q. How can researchers resolve low solubility issues during in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity.
- Surfactants : Add Tween-80 to aqueous buffers for homogeneous dispersion .
Q. What purification techniques are effective for isolating byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
